molecular formula C17H12ClNO4S2 B11467870 Methyl [(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate

Methyl [(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate

Cat. No.: B11467870
M. Wt: 393.9 g/mol
InChI Key: QTEKZHIFAPKEAJ-UHFFFAOYSA-N
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Description

Methyl 2-[(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a chloro, nitro, and phenyl group attached to the benzothiophene moiety, along with a sulfanyl acetate group.

Preparation Methods

The synthesis of methyl 2-[(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate involves multiple steps, typically starting with the formation of the benzothiophene core. One common method involves the cyclization of 2-mercaptobenzoic acid with phenylacetylene under acidic conditions to form the benzothiophene ring. Subsequent nitration and chlorination introduce the nitro and chloro groups, respectively.

Chemical Reactions Analysis

Methyl 2-[(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The presence of the nitro and chloro groups can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives such as:

Methyl 2-[(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate is unique due to the combination of these functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H12ClNO4S2

Molecular Weight

393.9 g/mol

IUPAC Name

methyl 2-[(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate

InChI

InChI=1S/C17H12ClNO4S2/c1-23-14(20)9-24-12-7-11(19(21)22)8-13-15(12)16(18)17(25-13)10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

QTEKZHIFAPKEAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=CC(=CC2=C1C(=C(S2)C3=CC=CC=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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